molecular formula C18H21N3O3 B5432844 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B5432844
M. Wt: 327.4 g/mol
InChI Key: JUEHXSNIFLLHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a furan-2-carbonyl group and an acetamide group attached to a 2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a furan-2-carbonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with furan-2-carbonyl chloride under basic conditions.

    Acetamide Formation: The intermediate is then reacted with 2-methylphenylacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan-2-carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the furan-2-carbonyl group may participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.

    1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone: Similar in structure, this compound has a different substitution pattern on the piperazine ring.

Uniqueness

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan-2-carbonyl group and a 2-methylphenylacetamide moiety makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-5-2-3-6-15(14)19-17(22)13-20-8-10-21(11-9-20)18(23)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEHXSNIFLLHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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